molecular formula C34H48Br2N2O3 B14205248 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole CAS No. 918153-96-5

2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole

Cat. No.: B14205248
CAS No.: 918153-96-5
M. Wt: 692.6 g/mol
InChI Key: IBIZHOPHSIOMBI-UHFFFAOYSA-N
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Description

2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms in the bromodecyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of the original compound, where the bromine atoms are replaced by the nucleophiles.

    Oxidation: The major products include oxides or other oxidized derivatives of the compound.

    Reduction: The major products are reduced heterocyclic compounds with altered ring structures.

Scientific Research Applications

2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromodecyl groups in 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole enhances its reactivity and makes it suitable for a wide range of applications, particularly in the field of optoelectronics and materials science. Its unique structure allows for the development of advanced materials with improved performance and efficiency.

Properties

CAS No.

918153-96-5

Molecular Formula

C34H48Br2N2O3

Molecular Weight

692.6 g/mol

IUPAC Name

2,5-bis[4-(10-bromodecoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C34H48Br2N2O3/c35-25-13-9-5-1-3-7-11-15-27-39-31-21-17-29(18-22-31)33-37-38-34(41-33)30-19-23-32(24-20-30)40-28-16-12-8-4-2-6-10-14-26-36/h17-24H,1-16,25-28H2

InChI Key

IBIZHOPHSIOMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCCCCCCBr)OCCCCCCCCCCBr

Origin of Product

United States

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